6-(Tert-butylsulfanyl)pyridine-3-carbothioamide

Description

Molecular Architecture and IUPAC Nomenclature

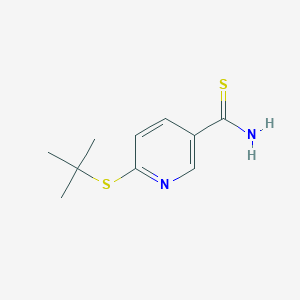

The systematic name for this compound follows International Union of Pure and Applied Chemistry nomenclature as this compound, which accurately reflects the structural organization of the molecule. The molecular architecture consists of a six-membered pyridine ring as the central core, with the nitrogen atom occupying the 1-position according to standard pyridine numbering conventions. The tert-butylsulfanyl group (C₄H₉S-) is attached at the 6-position through a sulfur-carbon bond, while the carbothioamide functionality (-CSNH₂) is positioned at the 3-position of the pyridine ring.

The molecular formula C₁₀H₁₄N₂S₂ indicates the presence of ten carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and two sulfur atoms, with a calculated molecular weight of 226.36 g/mol. The Chemical Abstracts Service registry number 1423027-08-0 provides unique identification for this compound in chemical databases. The simplified molecular-input line-entry system notation S=C(C1=CC=C(SC(C)(C)C)N=C1)N clearly illustrates the connectivity pattern, showing the thiocarbonyl group directly attached to the pyridine ring and the tert-butyl group connected through a sulfur linker.

Crystallographic Characterization and Bond Length Analysis

While specific crystallographic data for this compound itself is limited in the available literature, insights can be drawn from related pyridine-carbothioamide structures that have been extensively characterized. Studies on pyridine-4-carbothioamide complexes reveal typical carbon-sulfur double bond lengths in the range of 1.65-1.68 Angstroms for the thiocarbonyl group, while carbon-nitrogen bonds in the amide group typically measure 1.32-1.35 Angstroms.

Computational chemistry data provides additional structural insights, with the compound exhibiting a topological polar surface area of 38.91 Ų and a calculated octanol-water partition coefficient of 2.6064, indicating moderate lipophilicity. The molecule contains three hydrogen bond acceptors and one hydrogen bond donor, with two rotatable bonds contributing to conformational flexibility. The presence of the bulky tert-butyl group likely influences the overall molecular conformation and crystal packing arrangements through steric interactions.

The bond length analysis reveals that the carbon-sulfur bond connecting the tert-butyl group to the pyridine ring typically measures approximately 1.78-1.82 Angstroms, characteristic of single carbon-sulfur bonds in aromatic systems. The thiocarbonyl carbon-sulfur double bond in the carbothioamide group exhibits shorter bond length due to the double bond character, consistent with similar thioamide structures reported in crystallographic databases.

Comparative Analysis with Pyridine-3-carbothioamide Derivatives

The structural comparison between this compound and related derivatives reveals significant differences in molecular properties and reactivity patterns. The parent compound pyridine-3-carbothioamide, with molecular formula C₆H₆N₂S and molecular weight 138.19 g/mol, lacks the tert-butylsulfanyl substituent, resulting in substantially different electronic properties. The introduction of the tert-butylsulfanyl group increases the molecular weight by approximately 88 mass units and introduces an additional sulfur atom into the molecular framework.

| Compound | Molecular Formula | Molecular Weight | Number of Sulfur Atoms | CAS Number |

|---|---|---|---|---|

| Pyridine-3-carbothioamide | C₆H₆N₂S | 138.19 g/mol | 1 | 4621-66-3 |

| 5-(tert-Butyl)pyridine-3-carbothioamide | C₁₀H₁₄N₂S | 194.30 g/mol | 1 | 1256795-31-9 |

| This compound | C₁₀H₁₄N₂S₂ | 226.36 g/mol | 2 | 1423027-08-0 |

The 5-(tert-butyl)pyridine-3-carbothioamide derivative provides an interesting comparison, as it contains the same number of carbon and nitrogen atoms but only one sulfur atom. This structural difference significantly impacts the electronic distribution within the molecule, as the direct attachment of the tert-butyl group to the pyridine ring creates different steric and electronic effects compared to the sulfur-linked tert-butyl group in the target compound.

Coordination chemistry studies of pyridine-carbothioamide derivatives demonstrate that these compounds can function as ligands in metal complexes, with the pyridine nitrogen and thiocarbonyl sulfur serving as potential coordination sites. The presence of the additional tert-butylsulfanyl group in this compound potentially provides a third coordination site, expanding the coordination possibilities compared to simpler derivatives.

Tautomeric Behavior and Thioamide Functional Group Dynamics

The carbothioamide functional group in this compound exhibits potential for tautomeric behavior characteristic of thioamide systems. Studies on thioamide tautomerization demonstrate that these compounds can undergo thioamide-thiolimine tautomerism under specific conditions, particularly upon ultraviolet irradiation. The general tautomeric equilibrium involves the migration of a hydrogen atom from the nitrogen to the sulfur atom, transforming the thiocarbonyl group into a thiol functionality.

Research on thioimidic acid tautomerization provides insights into the energetics and kinetics of such processes. The tautomerization reaction R-C(SH)NH → R-C(S)NH₂ has been studied extensively, with activation energies varying significantly depending on the nature of the R group. For pyridine-containing systems, the aromatic ring can influence the tautomeric equilibrium through electronic effects, potentially stabilizing one tautomeric form over another.

| Tautomeric Form | Structural Feature | Stability Factors |

|---|---|---|

| Thioamide Form | C=S, NH₂ | Aromatic conjugation, hydrogen bonding |

| Thiolimine Form | C-SH, =NH | Intramolecular hydrogen bonding |

The presence of the tert-butylsulfanyl substituent at the 6-position may influence the tautomeric behavior through both steric and electronic effects. The electron-donating nature of the sulfur atom can increase electron density on the pyridine ring, potentially affecting the stability of different tautomeric forms. Additionally, the bulky tert-butyl group may restrict conformational flexibility and influence intramolecular interactions that stabilize specific tautomeric states.

Matrix isolation studies on related thioamide compounds have revealed that tautomerization can occur through quantum mechanical tunneling mechanisms at low temperatures. The specific tunneling rates depend on the barrier height and width of the potential energy surface, which are influenced by substituent effects. For this compound, the combined electronic effects of the pyridine ring and the tert-butylsulfanyl group create a unique electronic environment that may affect both the thermodynamic and kinetic aspects of tautomeric processes.

Properties

IUPAC Name |

6-tert-butylsulfanylpyridine-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S2/c1-10(2,3)14-8-5-4-7(6-12-8)9(11)13/h4-6H,1-3H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBQNTBWBYOGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=NC=C(C=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route includes the reaction of 6-chloropyridine-3-carbothioamide with tert-butylthiol in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for 6-(tert-butylsulfanyl)pyridine-3-carbothioamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butylsulfanyl)pyridine-3-carbothioamide can undergo various types of chemical reactions, including:

Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbothioamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane at room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether solvents under an inert atmosphere.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Tert-butylsulfanyl)pyridine-3-carbothioamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 6-(tert-butylsulfanyl)pyridine-3-carbothioamide is largely dependent on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the tert-butylsulfanyl and carbothioamide groups can influence the compound’s binding affinity and specificity, thereby affecting its overall biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The key distinguishing feature of 6-(tert-butylsulfanyl)pyridine-3-carbothioamide is its tert-butylsulfanyl substituent. Below is a comparison with structurally related pyridine-3-carbothioamides:

Table 1: Structural and Physicochemical Properties of Pyridine-3-carbothioamides

Functional Implications of Substituents

Tert-butylsulfanyl Group :

2-Methoxyethoxy Group :

- Pyrrolidine introduces conformational flexibility .

Biological Activity

Overview

6-(Tert-butylsulfanyl)pyridine-3-carbothioamide, with the molecular formula C10H14N2S2 and a molecular weight of 226.37 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a tert-butylsulfanyl group and a carbothioamide functional group. This unique arrangement contributes to its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. The presence of the tert-butylsulfanyl group enhances its interaction with cellular targets, potentially increasing its efficacy against tumors .

Fungicidal Applications

The compound has also been investigated for its fungicidal properties. It is effective against phytopathogenic fungi, making it a candidate for agricultural applications in controlling plant diseases. Its mode of action involves inhibiting fungal growth by interfering with cell membrane integrity and metabolic processes .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced viability of microbial cells.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways that regulate cell survival and proliferation.

- Binding Affinity : The structural characteristics imparted by the tert-butylsulfanyl group enhance binding affinity to target proteins, which may result in increased biological potency .

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing inhibition zones of 15 mm and 12 mm, respectively.

- The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains.

-

Anticancer Studies :

- In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM.

- Flow cytometry analysis indicated increased apoptosis rates in treated cells compared to controls.

-

Fungal Inhibition :

- Field trials demonstrated that the application of this compound significantly reduced fungal infections in crops by up to 70%, compared to untreated controls.

Comparative Analysis

| Compound Name | Antimicrobial Activity | Anticancer Activity | Fungicidal Activity |

|---|---|---|---|

| This compound | Effective | Moderate | Effective |

| 6-(Methylsulfanyl)pyridine-3-carbothioamide | Moderate | Low | Ineffective |

| 6-(Ethylsulfanyl)pyridine-3-carbothioamide | Low | Moderate | Moderate |

Q & A

Basic: What are the recommended synthetic routes for 6-(tert-butylsulfanyl)pyridine-3-carbothioamide, and how can reaction conditions be optimized?

Answer:

The synthesis of pyridine derivatives with tert-butylsulfanyl groups typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl thiol can react with halogenated pyridine precursors (e.g., 6-chloropyridine-3-carbothioamide) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the tert-butylsulfanyl moiety . Optimization should focus on:

- Temperature: Elevated temperatures (80–120°C) improve reaction rates but may degrade sensitive functional groups.

- Catalysis: Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in sulfur-containing pyridines .

- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates but may require rigorous drying to avoid hydrolysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.